Home > Products > Screening Compounds P53058 > Ruxolitinib sulfate
Ruxolitinib sulfate -

Ruxolitinib sulfate

Catalog Number: EVT-10931996
CAS Number:
Molecular Formula: C17H20N6O4S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ruxolitinib sulfate is a selective inhibitor of Janus kinase 1 and Janus kinase 2, primarily used in the treatment of myelofibrosis and polycythemia vera. It is marketed under the brand name Jakafi and has been pivotal in managing these hematological malignancies. The compound is a monophosphate salt of ruxolitinib, which enhances its solubility and bioavailability.

Source

Ruxolitinib was developed by Incyte Corporation and received approval from the United States Food and Drug Administration in 2011 for the treatment of myelofibrosis. It is synthesized from various precursors through a series of chemical reactions that ensure high purity and efficacy.

Classification

Ruxolitinib sulfate falls under the category of small molecule drugs, specifically classified as a kinase inhibitor. It targets the Janus kinase signaling pathway, which plays a crucial role in hematopoiesis and immune response.

Synthesis Analysis

Methods

The synthesis of ruxolitinib involves several key steps that utilize various chemical reactions to achieve the final product. Notable synthesis methods include:

  1. Resolution of Pyrazole-Containing Carboxylic Acid: This method involves the use of chiral resolving agents to obtain enantiomerically pure forms of ruxolitinib, enhancing its pharmacological properties .
  2. Coupling Reactions: The synthesis typically includes coupling reactions between specific amines and acid chlorides or other reactive derivatives, leading to the formation of the core structure of ruxolitinib .
  3. Purification Techniques: After synthesis, purification is conducted using techniques such as chromatography to ensure high purity levels necessary for pharmaceutical applications.

Technical Details

Molecular Structure Analysis

Structure

Ruxolitinib has a complex molecular structure characterized by a pyrrolopyrimidine core, which is essential for its activity as a Janus kinase inhibitor. The molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 306.35 g/mol.

Data

  • IUPAC Name: (2S)-N-{(1S)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-2-(propionamido)-3-pyrrolidinecarboxamide
  • Molecular Structure Visualization: The compound features multiple functional groups that contribute to its binding affinity to Janus kinases.
Chemical Reactions Analysis

Reactions

Ruxolitinib undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Key in forming bonds between the pyrrolopyrimidine core and side chains.
  2. Acylation Reactions: These are utilized to introduce acyl groups that enhance the drug's pharmacokinetic properties.
  3. Hydrolysis and Salt Formation: The conversion to ruxolitinib sulfate involves hydrolysis followed by neutralization with sulfuric acid, improving solubility for oral administration .

Technical Details

The reactions are optimized for selectivity and yield, employing catalysts where necessary to facilitate specific transformations while minimizing unwanted side reactions.

Mechanism of Action

Ruxolitinib exerts its therapeutic effects by inhibiting Janus kinases, which are crucial for cytokine signaling pathways involved in hematopoiesis:

  1. Binding Affinity: Ruxolitinib binds to the ATP-binding site of Janus kinases, preventing their activation.
  2. Signal Transduction Inhibition: By inhibiting these kinases, ruxolitinib disrupts downstream signaling pathways that lead to cell proliferation and survival, particularly in neoplastic cells .
  3. Clinical Efficacy: Its ability to modulate immune responses makes it effective in treating conditions characterized by dysregulated hematopoiesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ruxolitinib sulfate appears as a white to off-white powder.
  • Solubility: It is highly soluble in water, facilitating oral administration.
  • Stability: The compound shows good stability under standard storage conditions.

Chemical Properties

  • pH Range: The pH of ruxolitinib sulfate solutions typically ranges from 4 to 6.
  • Melting Point: The melting point is reported around 150°C.
  • Chemical Stability: Ruxolitinib exhibits stability under acidic conditions but may degrade under extreme alkaline environments .
Applications

Ruxolitinib sulfate is primarily used in clinical settings for:

  1. Treatment of Myelofibrosis: It alleviates symptoms associated with this condition, improving quality of life for patients.
  2. Management of Polycythemia Vera: Ruxolitinib helps control elevated blood cell counts and associated complications.
  3. Research Applications: Beyond therapeutic uses, ruxolitinib serves as a valuable tool in research settings for studying Janus kinase signaling pathways and their implications in various diseases .
Pharmacological Mechanisms of Action

JAK-STAT Pathway Modulation Dynamics

Ruxolitinib sulfate exerts its primary therapeutic effects through precise modulation of the Janus kinase–signal transducer and activator of transcription (JAK-STAT) signaling cascade. This pathway serves as a critical conduit for cytokine and growth factor receptors, regulating gene expression for cellular proliferation, differentiation, and immune responses. Upon cytokine binding, JAK proteins undergo autophosphorylation, subsequently phosphorylating STAT transcription factors. Phosphorylated STATs dimerize and translocate to the nucleus to initiate target gene transcription. Ruxolitinib competitively inhibits the adenosine triphosphate (ATP)-binding catalytic site of JAK kinases, preventing STAT phosphorylation and halting downstream gene activation [1] [7].

In myeloproliferative neoplasms, constitutive activation of the JAK-STAT pathway occurs irrespective of JAK2 V617F mutational status. Ruxolitinib suppresses hyperactive signaling, evidenced by reduced phosphorylated STAT3 levels within two hours of administration. This effect normalizes within ten hours, necessitating twice-daily dosing to maintain pathway suppression. Notably, murine models of JAK2 V617F-driven myeloproliferative neoplasms demonstrate that ruxolitinib reduces splenomegaly and inflammatory cytokine levels without eliminating malignant clones, indicating its primary role in modulating signaling dynamics rather than eradicating oncogenic cells [3] [4].

Table 1: Key Effects of Ruxolitinib on JAK-STAT Pathway Components

Pathway ComponentEffect of RuxolitinibFunctional Consequence
JAK1/JAK2 KinasesCompetitive ATP-binding site inhibitionBlocked autophosphorylation and kinase activation
STAT Transcription FactorsReduced phosphorylation (e.g., STAT3/STAT5)Impaired dimerization and nuclear translocation
Cytokine Signaling (e.g., IL-6, IFN-γ)Attenuated downstream signaling cascadesDecreased pro-inflammatory gene expression

Selective Inhibition Kinetics of JAK1/JAK2 Isoforms

Ruxolitinib demonstrates distinct inhibitory preferences across the Janus kinase family. Biochemical assays reveal half-maximal inhibitory concentration (IC₅₀) values of 3.3 ± 1.2 nM for Janus kinase 1 and 2.8 ± 1.2 nM for Janus kinase 2, indicating high potency against these isoforms. In contrast, inhibition of Janus kinase 3 (IC₅₀ = 428 ± 243 nM) and tyrosine kinase 2 (IC₅₀ = 19 ± 3.2 nM) is substantially weaker, establishing its selectivity profile [7] [10].

Structural analyses elucidate the molecular basis for this selectivity. Ruxolitinib binds the active conformation of the Janus kinase 2 kinase domain, forming hydrogen bonds with Leu932 and Glu930 in the hinge region. Its pyrrolopyrimidine moiety occupies the adenine-binding pocket, while the cyclopentylpropionitrile group extends into a hydrophobic cleft unique to Janus kinase 1 and Janus kinase 2. This binding mode is sterically hindered in Janus kinase 3 due to a larger valine residue (Val722) replacing the smaller glycine (Gly935) in Janus kinase 2 [9] [6]. Kinase profiling studies confirm that ruxolitinib retains >100-fold selectivity for Janus kinase 1/Janus kinase 2 over 97% of 240 tested kinases, underscoring its specificity [7].

Cytokine Signaling Disruption in Hematopoietic Disorders

The therapeutic efficacy of ruxolitinib in myeloproliferative neoplasms and graft-versus-host disease stems from its disruption of pathogenic cytokine networks. In myelofibrosis and polycythemia vera, dysregulated Janus kinase-signal transducer and activator of transcription signaling elevates pro-inflammatory cytokines, including interleukin 6, tumor necrosis factor α, and interferon γ. Ruxolitinib treatment significantly reduces plasma levels of these cytokines, correlating with symptom relief and splenomegaly reduction. For example, murine models show a >50% decrease in interleukin 6 and tumor necrosis factor α within 12 days of therapy [3] [10].

In steroid-refractory acute graft-versus-host disease, ruxolitinib dampens the cytokine storm driven by alloreactive T cells. It inhibits interleukin 2 and interferon γ signaling, which rely on Janus kinase 1 and Janus kinase 3, and Janus kinase 1 and Janus kinase 2, respectively. Clinical studies demonstrate rapid reductions in interleukin 6, tumor necrosis factor α, and interferon γ-induced protein 10 levels, correlating with improved response rates. This broad cytokine suppression alleviates tissue inflammation without eliminating protective immunity entirely [1] [7].

Immunomodulatory Effects on T-Cell Activation Pathways

Ruxolitinib directly modulates T-cell activation by interfering with γ-chain cytokine signaling. Interleukin 2, a critical T-cell growth factor, signals through Janus kinase 1 and Janus kinase 3 to phosphorylate signal transducer and activator of transcription 5. Ruxolitinib suppresses this pathway at nanomolar concentrations, reducing T-cell proliferation and T-helper 1 differentiation. In graft-versus-host disease models, this inhibition decreases alloreactive T-cell expansion and infiltration into target organs [1] [7].

Notably, ruxolitinib does not universally suppress Toll-like receptor-mediated immune responses. In natural killer cells activated by Toll-like receptor 4 (lipopolysaccharide) or Toll-like receptor 9 (CpG oligodeoxynucleotides) agonists, ruxolitinib only partially inhibits cytokine production (e.g., tumor necrosis factor α, interferon γ) at high concentrations (>500 nM). This preserved functionality may explain why natural killer cell counts remain stable in pediatric patients treated for steroid-refractory graft-versus-host disease, maintaining anti-infective and antitumor immunity [5].

Comparative Efficacy Against Janus kinase 3 and Tyrosine Kinase 2 Off-Target Activity

Although ruxolitinib is designed for Janus kinase 1/Janus kinase 2 inhibition, its activity against Janus kinase 3 and tyrosine kinase 2 warrants evaluation. Biochemical assays confirm weak Janus kinase 3 inhibition (IC₅₀ >400 nM), attributable to structural divergence in the ATP-binding pocket. Tyrosine kinase 2 inhibition (IC₅₀ ≈19 nM) is more pronounced but remains 6.8-fold less potent than Janus kinase 2 inhibition [6] [9].

Table 2: Selectivity Profile of Ruxolitinib Against Janus Kinase Family Members

Kinase IsoformIC₅₀ (nM)Primary Signaling RoleClinical Relevance of Inhibition
Janus kinase 13.3Gamma-chain cytokines (e.g., IL-6, IFN-γ)Reduces inflammation in graft-versus-host disease
Janus kinase 22.8Erythropoietin, thrombopoietin signalingAlleviates myeloproliferative neoplasm symptoms
Tyrosine kinase 219Interleukin 12, interleukin 23 signalingLimited impact at therapeutic concentrations
Janus kinase 3428Interleukin 2, interleukin 4 signalingMinimally affected at standard doses

Cellular assays corroborate this selectivity. Ruxolitinib inhibits interleukin 2-induced signal transducer and activator of transcription 5 phosphorylation in T cells (Janus kinase 1/Janus kinase 3-dependent) with an IC₅₀ of 281 nM, while interleukin 6-induced signal transducer and activator of transcription 3 phosphorylation (Janus kinase 1-dependent) is suppressed at 282 nM. The minimal Janus kinase 3 inhibition at therapeutic concentrations (peak plasma: 205–7100 nM) explains the preserved natural killer cell function observed clinically [5] [10]. Tyrosine kinase 2-dependent pathways, such as interleukin 12 signaling, remain largely intact, further confining ruxolitinib’s immunomodulatory effects to its primary targets [6].

Properties

Product Name

Ruxolitinib sulfate

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)

InChI Key

LGJWVXWQCTZSGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.